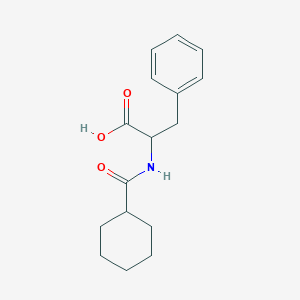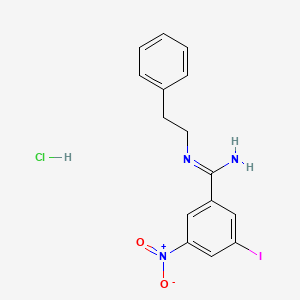
N-(cyclohexylcarbonyl)phenylalanine
描述
N-(cyclohexylcarbonyl)phenylalanine is a compound that belongs to the class of N-acylphenylalanines. It has been studied for its potential hypoglycemic activity, making it a compound of interest in medicinal chemistry .
作用机制
Target of Action
N-(cyclohexylcarbonyl)phenylalanine, also known as SMR000200066, primarily targets the protein hypoxia-inducible factor 1-alpha inhibitor . This protein plays a crucial role in cellular responses to hypoxia, or low oxygen levels, which is a common condition in various types of solid tumors.
Mode of Action
This interaction is likely to involve the acyl group at the terminal nitrogen atom of the alpha amino acid in the compound .
Biochemical Pathways
It is known that phenylalanine, a component of the compound, is metabolized by bacteria via phenylacetate . This suggests that SMR000200066 may also be involved in the phenylacetate metabolic pathway.
Pharmacokinetics
It is known that the compound is a solid , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of SMR000200066’s action is a decrease in blood glucose levels. In fact, a highly active analogue of the compound showed a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbonyl)phenylalanine involves the reaction of cyclohexylcarbonyl chloride with phenylalanine under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
An industrially viable and cost-effective process for the preparation of this compound involves the hydrogenation of 4-isopropylbenzoic acid followed by esterification and subsequent coupling with phenylalanine . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
N-(cyclohexylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(cyclohexylcarbonyl)phenylalanine has been extensively studied for its hypoglycemic activity. It has shown potential as an oral hypoglycemic agent, making it a candidate for the treatment of type 2 diabetes . Additionally, its structural analogs have been evaluated for their blood glucose-lowering activity, providing insights into the structure-activity relationships of this class of compounds .
相似化合物的比较
Similar Compounds
N-benzoyl-DL-phenylalanine: Another hypoglycemic agent with a similar structure but different acyl moiety.
N-(4-ethylbenzoyl)-D-phenylalanine: A more potent analog with enhanced hypoglycemic activity.
Uniqueness
N-(cyclohexylcarbonyl)phenylalanine is unique due to its specific acyl group, which imparts distinct physicochemical properties and biological activity. Its cyclohexylcarbonyl moiety contributes to its stability and interaction with molecular targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXWNYMZXLYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[(4-Nitrobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130093.png)
![N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130096.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130104.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4130115.png)
![1-[1-(4-Ethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4130126.png)
![N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130132.png)
![2-phenyl-4-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B4130142.png)
![N-(4-bromophenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4130151.png)
![methyl 2-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130153.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130155.png)
![N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4130165.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4130170.png)
